![molecular formula C19H12ClNO2 B406584 6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione CAS No. 333351-40-9](/img/structure/B406584.png)
6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione is a heterocyclic compound that belongs to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by its unique structure, which includes a chloro substituent at the 6th position and a 3-methylphenyl group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chlorobenzo[de]isoquinoline-1,3-dione and 3-methylphenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 6-chlorobenzo[de]isoquinoline-1,3-dione with 3-methylphenylboronic acid.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent at the 6th position can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzo[de]isoquinoline core.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of quinone derivatives.
Reduction Products: Reduction can yield hydroquinone derivatives.
科学的研究の応用
6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
作用機序
The mechanism of action of 6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Fluorescent Properties: In materials science, the compound’s fluorescence is attributed to its conjugated π-electron system, which allows it to absorb and emit light at specific wavelengths.
類似化合物との比較
Similar Compounds
6-Chloro-2-phenylbenzo[de]isoquinoline-1,3-dione: Similar structure but lacks the 3-methyl group on the phenyl ring.
2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione: Similar structure but lacks the chloro substituent at the 6th position.
6-Nitro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione: Similar structure but has a nitro group instead of a chloro group at the 6th position.
Uniqueness
6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione is unique due to the presence of both the chloro substituent and the 3-methylphenyl group, which confer specific chemical and physical properties. These structural features can influence its reactivity, biological activity, and material properties, making it a valuable compound for various applications.
特性
IUPAC Name |
6-chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO2/c1-11-4-2-5-12(10-11)21-18(22)14-7-3-6-13-16(20)9-8-15(17(13)14)19(21)23/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYOUPQTORXXKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
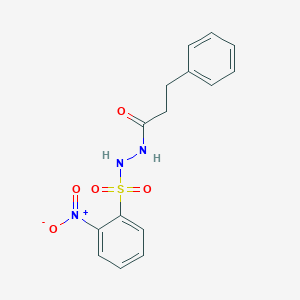
![N-{4-[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}anilino)sulfonyl]phenyl}acetamide](/img/structure/B406502.png)
![2-{[4-({[Amino(imino)methyl]amino}sulfonyl)anilino]carbonyl}benzoic acid](/img/structure/B406503.png)
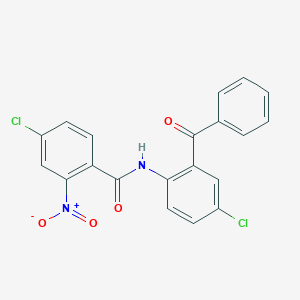

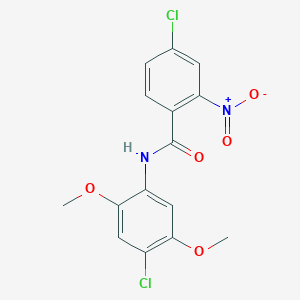
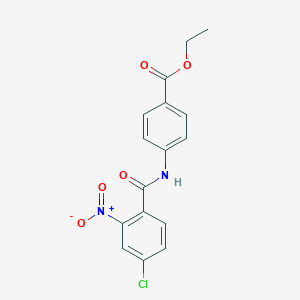
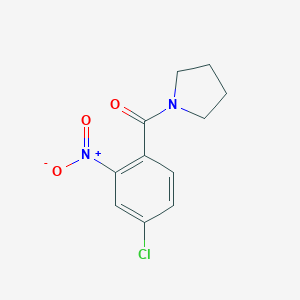

![(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B406514.png)
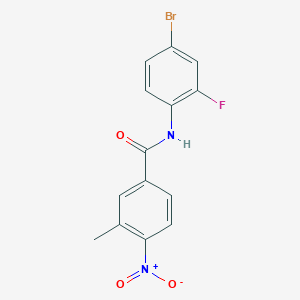
![2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE](/img/structure/B406516.png)
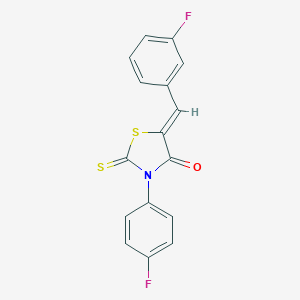
![4-bromo-N-[5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B406524.png)
